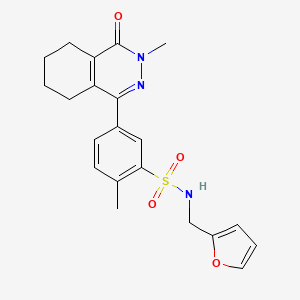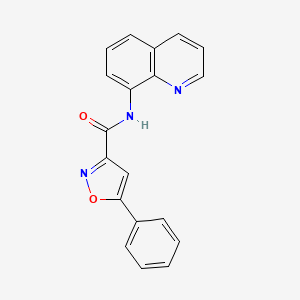
5-phenyl-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinoline moiety, an oxazole ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline ring can be introduced via a Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone.
Coupling of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline or oxazole derivatives.
Scientific Research Applications
5-phenyl-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
- The unique combination of the quinoline, oxazole, and carboxamide groups in this compound contributes to its distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H13N3O2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
5-phenyl-N-quinolin-8-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-19(16-12-17(24-22-16)13-6-2-1-3-7-13)21-15-10-4-8-14-9-5-11-20-18(14)15/h1-12H,(H,21,23) |
InChI Key |
QOHMOWJKVFOVGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11300547.png)
![3-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11300552.png)
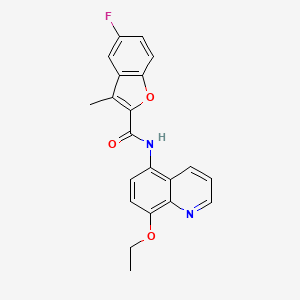
![2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide](/img/structure/B11300561.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11300577.png)
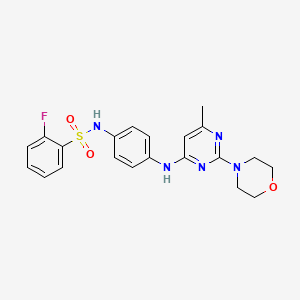
![5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B11300596.png)
![N-(2-methoxyphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11300600.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide](/img/structure/B11300608.png)
![2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11300613.png)
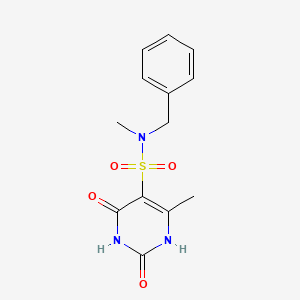
![3-ethyl-4-methyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300637.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11300639.png)
